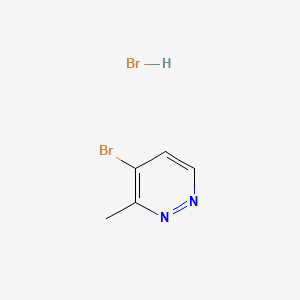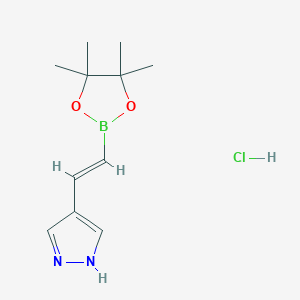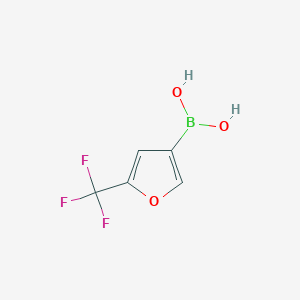
4-Bromo-3-methylpyridazine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-methylpyridazine hydrobromide is a chemical compound that belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a bromine atom and a methyl group attached to the pyridazine ring. It is commonly used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-methylpyridazine hydrobromide typically involves the bromination of 3-methylpyridazine. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the desired position on the pyridazine ring.
Industrial Production Methods
For industrial production, the process is scaled up using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3-methylpyridazine hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The pyridazine ring can be reduced under specific conditions to form dihydropyridazines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for the reduction of the pyridazine ring.
Major Products Formed
Substitution Reactions: Products include 4-azido-3-methylpyridazine and 4-thiocyanato-3-methylpyridazine.
Oxidation Reactions: Products include 4-bromo-3-pyridazinecarboxylic acid and 4-bromo-3-pyridazinecarboxaldehyde.
Reduction Reactions: Products include 4-bromo-3-methyl-1,2-dihydropyridazine.
Aplicaciones Científicas De Investigación
4-Bromo-3-methylpyridazine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and as a ligand in receptor binding studies.
Industry: It is used in the production of agrochemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-methylpyridazine hydrobromide involves its interaction with specific molecular targets. The bromine atom and the pyridazine ring can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The methyl group can also influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
4-Bromo-3-methylpyridazine hydrobromide can be compared with other similar compounds such as:
4-Chloro-3-methylpyridazine: Similar in structure but with a chlorine atom instead of bromine. It has different reactivity and applications.
3-Methylpyridazine: Lacks the halogen substituent, making it less reactive in certain substitution reactions.
4-Bromo-3-ethylpyridazine: Similar structure but with an ethyl group instead of a methyl group, leading to differences in steric and electronic properties.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the bromine atom and the methyl group, making it a valuable compound in various chemical and biological studies.
Propiedades
Fórmula molecular |
C5H6Br2N2 |
|---|---|
Peso molecular |
253.92 g/mol |
Nombre IUPAC |
4-bromo-3-methylpyridazine;hydrobromide |
InChI |
InChI=1S/C5H5BrN2.BrH/c1-4-5(6)2-3-7-8-4;/h2-3H,1H3;1H |
Clave InChI |
FQQIJKLXJPONJP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CN=N1)Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![rac-(2R,3R)-3-[3-(trifluoromethyl)phenyl]azetidine-2-carboxylic acid hydrochloride](/img/structure/B13604252.png)





![2-(chloromethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene](/img/structure/B13604288.png)
